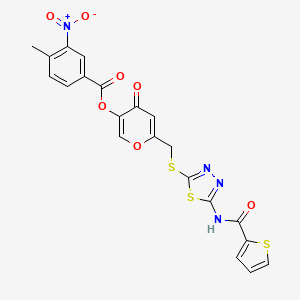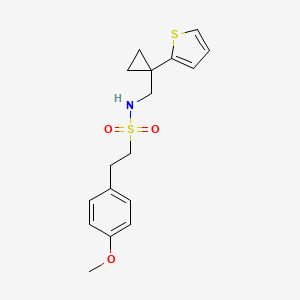
(E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H21N7O4 and its molecular weight is 459.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
One notable area of application is in the development of anticancer drugs. Compounds structurally related to "(E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione" have shown significant activity against various cancer cell lines. For instance, certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed considerable activity against HT-29 colon cancer cell lines and leukemia K562 cell lines, highlighting the potential for these compounds in targeted cancer therapies (Abdel‐Aziz et al., 2013).
Semiconductor Applications
Additionally, derivatives of this chemical structure have been explored for their utility in electronic and optoelectronic devices. Specifically, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) was utilized as an electron-acceptor building block in polymer semiconductors, showing stable electron transport performance in thin-film transistors (Yan, Sun, & Li, 2013). This suggests the potential for these compounds in creating more efficient electronic components.
Green Chemistry and Ultrasound-Assisted Synthesis
The field of green chemistry also benefits from research on these compounds. Ultrasound-assisted synthesis of derivatives, for instance, diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate, has been reported to follow green chemistry principles, offering environmentally benign alternatives for synthesizing pharmacologically relevant molecules (Tiwari et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves the condensation of 3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione with 2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide, followed by the addition of an alkylating agent to form the final product.", "Starting Materials": [ "3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione", "2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide", "Alkylating agent" ], "Reaction": [ "Step 1: Condensation of 3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione with 2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide in the presence of a suitable catalyst to form an intermediate product.", "Step 2: Addition of an alkylating agent to the intermediate product to form the final product, (E)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS RN |
899357-94-9 |
Molecular Formula |
C23H21N7O4 |
Molecular Weight |
459.466 |
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H21N7O4/c1-29-19-18(21(32)26-23(29)33)30(12-7-13-34-14-8-3-2-4-9-14)22(25-19)28-27-17-15-10-5-6-11-16(15)24-20(17)31/h2-6,8-11,24,31H,7,12-13H2,1H3,(H,26,32,33) |
InChI Key |
GJCOZLBDBFLGTD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCCOC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)
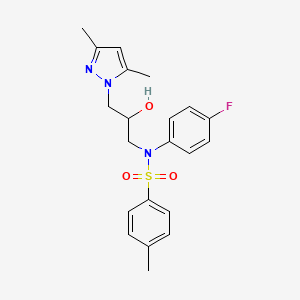
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2976951.png)
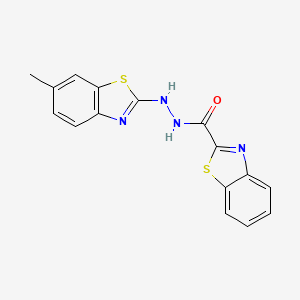


![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)
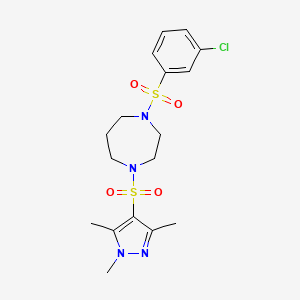

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2976961.png)
